molecular formula C19H19N3O2S B3800522 1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide

1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3800522
M. Wt: 353.4 g/mol
InChI Key: LWHPLHTVNZTKSQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring with various substituents, including a thienyl group (a sulfur-containing ring), a methyl group, and a carboxamide group. The exact structure would need to be determined through methods such as NMR spectroscopy .


Chemical Reactions Analysis

Pyridine and its derivatives are often used as a catalyst and a solvent in a variety of chemical reactions. They can participate in many types of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyridine, for example, is a colorless liquid with a strong, unpleasant odor. It is miscible with water and most organic solvents. It is a weak base, and it can form salts with acids .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Like many organic compounds, pyridine and its derivatives should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. They should be used only in a well-ventilated area and with appropriate personal protective equipment .

Future Directions

The study of pyridine and its derivatives is an active area of research in organic chemistry. These compounds have a wide range of applications, from pharmaceuticals to dyes to pesticides. Future research may lead to the development of new synthesis methods, new applications, and a better understanding of these compounds’ properties and mechanisms of action .

Properties

IUPAC Name

1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-ylthiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-10-13(2)22(3)19(24)17(12)18(23)21-11-14-7-8-16(25-14)15-6-4-5-9-20-15/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHPLHTVNZTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)NCC2=CC=C(S2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1,4,6-trimethyl-2-oxo-N-[(5-pyridin-2-yl-2-thienyl)methyl]-1,2-dihydropyridine-3-carboxamide

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